molecular formula C18H15N3O5S B14946210 Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate

Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate

Cat. No.: B14946210
M. Wt: 385.4 g/mol
InChI Key: DDSWIFFVHQQVFS-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a phthalazine moiety, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazine Moiety: The phthalazine moiety can be synthesized by the condensation of hydrazine with phthalic anhydride under reflux conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the phthalazine derivative with an appropriate amine, such as ethylenediamine, under controlled conditions.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the phthalazine moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can be compared with similar compounds such as:

    Methyl 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate: Similar in structure but with a pyrimidine moiety instead of phthalazine.

    (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: Contains a thioxo group and a pyrimidine ring, offering different reactivity and biological properties.

    N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N’-isonicotinoylhydrazide: A sulfone derivative with potential immunomodulatory activity.

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[2-[(1,4-dioxo-2,3-dihydrophthalazin-5-yl)amino]-2-oxoethyl]sulfanylbenzoate

InChI

InChI=1S/C18H15N3O5S/c1-26-18(25)10-5-2-3-8-13(10)27-9-14(22)19-12-7-4-6-11-15(12)17(24)21-20-16(11)23/h2-8H,9H2,1H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

DDSWIFFVHQQVFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

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